3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pentane backbone with three carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable pentane derivative followed by carboxylation. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and continuous flow processes can enhance the production rate and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in binding interactions, while the carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid: shares similarities with other sulfonyl-containing compounds and tricarboxylic acids.
Trimesic acid (1,3,5-benzenetricarboxylic acid): Similar in having three carboxylic acid groups but lacks the phenylsulfonyl group.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to different backbones.
Uniqueness
The uniqueness of this compound lies in its combination of a phenylsulfonyl group with a pentane backbone and three carboxylic acid groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H18O8S |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-(benzenesulfonylmethyl)pentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C15H18O8S/c16-12(17)6-8-15(14(20)21,9-7-13(18)19)10-24(22,23)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
XZJUWVLSPFFBBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CCC(=O)O)(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.